NF-56-EJ40 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

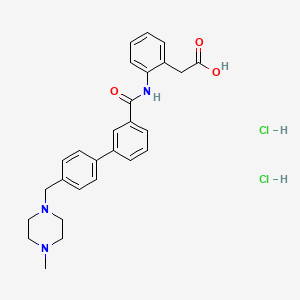

2D Structure

Eigenschaften

Molekularformel |

C27H31Cl2N3O3 |

|---|---|

Molekulargewicht |

516.5 g/mol |

IUPAC-Name |

2-[2-[[3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzoyl]amino]phenyl]acetic acid;dihydrochloride |

InChI |

InChI=1S/C27H29N3O3.2ClH/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32;;/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32);2*1H |

InChI-Schlüssel |

HAGZBLXHOBYRGU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of NF-56-EJ40 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-56-EJ40 hydrochloride is a potent and highly selective antagonist of the human succinate (B1194679) receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91)[1][2]. As a critical sensor for the Krebs cycle intermediate succinate, SUCNR1 has emerged as a promising therapeutic target in a variety of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with SUCNR1, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Antagonism of SUCNR1

NF-56-EJ40 acts as a competitive antagonist at the orthosteric binding site of human SUCNR1. It effectively blocks the binding of the endogenous ligand, succinate, thereby preventing receptor activation and subsequent intracellular signaling. The antagonistic activity of NF-56-EJ40 is highly specific for the human isoform of SUCNR1, exhibiting significantly lower affinity for the rat ortholog[1][2].

Molecular Interactions

Structural studies have revealed that NF-56-EJ40 binds deep within the hydrophobic pocket of the human SUCNR1 receptor. The acidic group of the molecule is coordinated by the hydroxyl groups of the conserved residues Tyrosine 83 (Y832.64) and Tyrosine 30 (Y301.39) on one side, and Arginine 281 (R2817.39) on the other. An additional hydrogen bond is predicted to form between the piperazine (B1678402) ring of NF-56-EJ40 and the conserved Glutamic acid 18 (E181.27). The species selectivity is attributed to two key amino acid differences between the human and rat receptors (E221.31/K181.31 and N2747.32/K2697.32), which are thought to cause steric hindrance and prevent high-affinity binding to the rat SUCNR1[2].

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of NF-56-EJ40 with SUCNR1.

| Parameter | Human SUCNR1 | Rat SUCNR1 | Humanized Rat SUCNR1 | Reference |

| IC50 | 25 nM | >100 µM | Not Reported | [1][2] |

| Ki | 33 nM | Not Reported | 17.4 nM | [1][2] |

Table 1: Binding Affinity of NF-56-EJ40 for SUCNR1 Isoforms.

Signaling Pathways Modulated by NF-56-EJ40

SUCNR1 is a dually coupled G protein-coupled receptor (GPCR), activating both the Gq/11 and Gi/o signaling pathways upon succinate binding. By blocking this activation, NF-56-EJ40 effectively inhibits these downstream cascades.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by SUCNR1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). NF-56-EJ40 abrogates these effects by preventing the initial Gq protein coupling.

Gi/o Signaling Pathway

The Gi/o pathway, upon activation by SUCNR1, inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). NF-56-EJ40 prevents this succinate-induced decrease in cAMP.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of NF-56-EJ40 for SUCNR1.

1. Membrane Preparation:

-

HEK293 cells stably expressing human SUCNR1 are cultured and harvested.

-

Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a BCA assay.

2. Binding Reaction:

-

In a 96-well plate, membrane preparations (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-succinate or a labeled SUCNR1 antagonist) and varying concentrations of NF-56-EJ40.

-

The reaction is carried out in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) in a final volume of 250 µL.

-

The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression of the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are employed to study the interaction between SUCNR1 and its downstream signaling partners, such as G proteins or β-arrestins, in live cells.

1. Cell Culture and Transfection:

-

HEK293-T cells are seeded in 6- or 12-well plates.

-

Cells are transiently co-transfected with plasmids encoding for SUCNR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a signaling partner fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP, or mVenus). For example, SUCNR1-Rluc and Gαi-YFP.

-

Transfection is carried out using a suitable transfection reagent (e.g., Lipofectamine).

2. Assay Procedure:

-

24-48 hours post-transfection, cells are harvested and re-seeded into a white 96-well plate.

-

Cells are pre-incubated with varying concentrations of NF-56-EJ40 or vehicle for a defined period (e.g., 30 minutes).

-

The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well.

-

Immediately after substrate addition, the luminescence emissions at the donor and acceptor wavelengths are measured using a microplate reader equipped with appropriate filters.

3. Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

-

The change in BRET ratio upon agonist stimulation in the presence and absence of NF-56-EJ40 is used to determine the antagonistic effect.

Calcium Flux Assay

This assay measures the inhibition of succinate-induced intracellular calcium release by NF-56-EJ40.

1. Cell Preparation and Dye Loading:

-

HEK293 cells expressing SUCNR1 are seeded in a black, clear-bottom 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

-

The cells are incubated for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

2. Assay Procedure:

-

The dye-loading solution is removed, and the cells are washed.

-

Cells are pre-incubated with different concentrations of NF-56-EJ40 or vehicle.

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR).

-

Baseline fluorescence is measured, and then cells are stimulated with a specific concentration of succinate.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

3. Data Analysis:

-

The peak fluorescence response after agonist addition is quantified.

-

The inhibitory effect of NF-56-EJ40 is determined by the reduction in the succinate-induced calcium response.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.

1. Cell Seeding:

-

SUCNR1-expressing HEK293-T cells are seeded onto sensor microplates and cultured for 18-24 hours.

2. Assay Protocol:

-

The cell culture medium is replaced with assay buffer, and the plate is equilibrated in the DMR instrument.

-

A baseline measurement is taken.

-

Cells are pre-incubated with NF-56-EJ40 (e.g., 100 nM for 30 minutes).

-

Succinate is then added to stimulate the cells, and the DMR response (a change in wavelength) is monitored in real-time.

3. Data Analysis:

-

The magnitude of the DMR signal is proportional to the extent of receptor activation and the subsequent cellular response.

-

The inhibition of the succinate-induced DMR signal by NF-56-EJ40 is quantified.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of human SUCNR1. Its mechanism of action involves the direct competitive blockade of the succinate binding site, leading to the inhibition of both Gq/11 and Gi/o-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of SUCNR1 pharmacology and the development of novel therapeutics targeting this important metabolic sensor.

References

An In-depth Technical Guide to NF-56-EJ40 Hydrochloride and its Target, the Succinate Receptor 1 (SUCNR1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF-56-EJ40 hydrochloride is a potent and highly selective antagonist of the human Succinate (B1194679) Receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its target SUCNR1, the associated signaling pathways, and the experimental methodologies used for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound.

Introduction to this compound

This compound is a small molecule antagonist that has demonstrated high affinity and selectivity for the human SUCNR1.[1][2][3][5][6] It has been instrumental in elucidating the physiological and pathological roles of the succinate-SUCNR1 signaling axis, which has been implicated in a variety of conditions, including inflammation, atherosclerosis, and ulcerative colitis.[4]

The Target: Succinate Receptor 1 (SUCNR1/GPR91)

SUCNR1 is a G protein-coupled receptor (GPCR) that is endogenously activated by succinate, a key intermediate in the Krebs cycle.[7] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels can rise, leading to the activation of SUCNR1 and the initiation of downstream signaling cascades. The receptor is known to couple to both Gi/o and Gq/11 G proteins, leading to diverse cellular responses.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with SUCNR1.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human | 25 nM | [1][3][6] |

| Ki | Human | 33 nM | [1][3][6] |

| Ki | Humanized Rat | 17.4 nM | [1][2][3][5] |

| Activity towards Rat SUCNR1 | Rat | Almost no activity | [1][2][3] |

SUCNR1 Signaling Pathways

SUCNR1 activation by succinate initiates signaling through two primary G protein pathways: Gαi/o and Gαq/11. This compound acts as an antagonist, blocking these downstream effects.

Gαi/o Signaling Pathway

The Gαi/o pathway is primarily inhibitory. Activation of this pathway by SUCNR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GHSR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NF-56-EJ40 - Wikipedia [en.wikipedia.org]

- 5. labshake.com [labshake.com]

- 6. selleckchem.com [selleckchem.com]

- 7. SUCNR1 - Wikipedia [en.wikipedia.org]

- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NF-56-EJ40 Hydrochloride for SUCNR1 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NF-56-EJ40 hydrochloride, a potent and selective antagonist of the human succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91. This document details its mechanism of action, quantitative data on its inhibitory activity, and protocols for key experiments, serving as a vital resource for researchers investigating the therapeutic potential of SUCNR1 inhibition.

Introduction to SUCNR1 and its Antagonist NF-56-EJ40

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, can also act as a signaling molecule by activating its cognate G protein-coupled receptor, SUCNR1.[1] This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, renin secretion, and retinal angiogenesis.[1][2] The succinate-SUCNR1 signaling axis has emerged as a potential therapeutic target for conditions such as atherosclerosis, ulcerative colitis, and other inflammatory diseases.[3][4]

This compound is a potent, high-affinity, and highly selective antagonist of human SUCNR1.[5][6][7] Its species-selective nature, with high potency for the human receptor and almost no activity towards its rat ortholog, makes it a valuable tool for delineating the specific roles of human SUCNR1 in disease models.[5][6] This selectivity is attributed to key amino acid differences in the antagonist binding pocket between the human and rat receptors.[2][6]

Mechanism of Action

NF-56-EJ40 acts as a competitive antagonist at the SUCNR1 receptor. It binds deep within the hydrophobic pocket of the human receptor, preventing the binding of the endogenous ligand, succinate, and subsequent receptor activation.[6][8] The binding of NF-56-EJ40 is stabilized by interactions with several key residues, including Y30, Y83, and R281.[6][8][9] Upon activation by succinate, SUCNR1 couples to both Gi and Gq proteins, leading to downstream signaling cascades.[10][11] The Gi pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, while the Gq pathway activates phospholipase C, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] NF-56-EJ40 effectively blocks these succinate-induced signaling events.

Quantitative Data

The inhibitory potency and binding affinity of this compound for SUCNR1 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Reference |

| IC50 | 25 nM | Human | [5][6][7] |

| Ki | 33 nM | Human | [5][6] |

| Ki | 17.4 nM | Humanized Rat | [5][6] |

| Activity towards Rat SUCNR1 | Almost none | Rat | [5][6] |

Table 1: Inhibitory Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of NF-56-EJ40 in SUCNR1 inhibition studies. The following are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of NF-56-EJ40 for SUCNR1.

Materials:

-

Membranes from cells expressing human SUCNR1

-

Radioligand (e.g., [3H]-NF-56-EJ40 or a suitable radiolabeled agonist)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare a series of dilutions of NF-56-EJ40.

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of NF-56-EJ40.

-

For non-specific binding determination, include wells with an excess of a non-labeled ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression model to determine the Ki value.

cAMP Inhibition Assay

This functional assay measures the ability of NF-56-EJ40 to block succinate-induced inhibition of cAMP production.

Materials:

-

HEK293 cells stably expressing human SUCNR1

-

Succinate

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

-

Seed the HEK293-hSUCNR1 cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of NF-56-EJ40 for a specified time (e.g., 30 minutes).[12]

-

Stimulate the cells with a fixed concentration of succinate in the presence of forskolin (to stimulate cAMP production).

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of NF-56-EJ40 and fit the data to a dose-response curve to determine the IC50 value.

In Vitro SUCNR1 Inhibition in HUVECs

This protocol details the investigation of NF-56-EJ40's effect on the succinate/IL-1β signaling axis in Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Materials:

-

HUVECs

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Succinate

-

Reagents for Western blotting and ELISA

Protocol:

-

Culture HUVECs to the desired confluency.

-

Treat the cells with NF-56-EJ40 at a final concentration of 4 µM for 24 hours. A vehicle control (DMSO) should be run in parallel.[4]

-

Following the pre-incubation, stimulate the cells with LPS and succinate for another 24 hours.[4]

-

Collect the cell lysates and culture supernatants.

-

Analyze the expression levels of SUCNR1, Hif-1α, and IL-1β in the cell lysates by Western blotting.[4]

-

Measure the concentration of secreted IL-1β in the culture supernatants by ELISA.[4]

Visualizations

The following diagrams illustrate key concepts related to NF-56-EJ40 and SUCNR1 signaling.

Caption: SUCNR1 signaling pathway and point of inhibition by NF-56-EJ40.

Caption: Experimental workflow for in vitro evaluation of NF-56-EJ40.

Caption: Logical relationship of NF-56-EJ40's competitive antagonism.

References

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. Structural basis of species-selective antagonist binding to the succinate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-56-EJ40 - Wikipedia [en.wikipedia.org]

- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NF-56-EJ40 | SUCNR1 (GPR91) Antagonist | AmBeed.com [ambeed.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Biological Activity of NF-56-EJ40 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF-56-EJ40 hydrochloride is a potent and highly selective antagonist of the human succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91. This G protein-coupled receptor has emerged as a compelling therapeutic target in a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, including its binding affinity, mechanism of action, and effects on intracellular signaling pathways. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research and drug development efforts.

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is increasingly recognized as an important signaling molecule in the extracellular environment, particularly under conditions of metabolic stress and inflammation. The biological effects of extracellular succinate are primarily mediated by SUCNR1, a G protein-coupled receptor. Activation of SUCNR1 has been implicated in a variety of pathophysiological processes, making it an attractive target for therapeutic intervention. This compound has been identified as a valuable pharmacological tool to investigate the roles of the succinate-SUCNR1 signaling axis.

Quantitative Data on Binding Affinity and Potency

This compound exhibits high affinity and potency for the human SUCNR1, with a notable species selectivity. The following table summarizes the key quantitative data for this compound.

| Parameter | Human SUCNR1 | Rat SUCNR1 | Humanized Rat SUCNR1 | Reference |

| IC50 | 25 nM | Almost no activity | - | [1][2][3][4][5] |

| Ki | 33 nM | - | 17.4 nM | [1][5] |

Mechanism of Action

This compound acts as a competitive antagonist at the SUCNR1 receptor. Its high affinity and selectivity for the human receptor are attributed to specific interactions with key amino acid residues within the receptor's binding pocket.

Molecular Interactions and Species Selectivity

Structural studies have revealed that NF-56-EJ40 binds deep within the hydrophobic pocket of the human SUCNR1. The acidic group of the molecule is coordinated by the hydroxyl groups of the conserved residues Y301.39 and Y832.64 on one side, and R2817.39 on the other. An additional hydrogen bond is predicted to form between the piperazine (B1678402) ring of NF-56-EJ40 and the conserved E181.27.[1][6]

The pronounced species selectivity is primarily due to differences in two amino acid residues between the human and rat SUCNR1. In human SUCNR1, residues E221.31 and N2747.32 are replaced by K181.31 and K2697.32 in the rat ortholog.[1][6] These substitutions are thought to cause steric hindrance, thereby preventing the binding of NF-56-EJ40 to the rat SUCNR1.[1][6] Mutagenesis studies, creating a "humanized" rat SUCNR1 by introducing the human residues (K18E and K269N), restored high-affinity binding of NF-56-EJ40.[1]

Signaling Pathways

This compound, by antagonizing SUCNR1, inhibits the downstream signaling cascades initiated by succinate. A key pathway implicated in inflammatory responses is the succinate/HIF-1α/IL-1β axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NF-56-EJ40 | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

NF-56-EJ40 Hydrochloride: A Technical Guide to a Potent and Selective GPR91 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF-56-EJ40 hydrochloride, a potent and highly selective antagonist of the human succinate (B1194679) receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91). This document details its mechanism of action, key quantitative data, experimental protocols, and the critical signaling pathways it modulates.

Introduction to this compound and GPR91

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, can also act as an extracellular signaling molecule by activating GPR91. This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and metabolic regulation. Consequently, GPR91 has emerged as a promising therapeutic target for conditions such as atherosclerosis and ulcerative colitis.[1][2]

This compound is a small molecule antagonist designed to specifically inhibit the human GPR91 receptor, offering a valuable tool for investigating the therapeutic potential of GPR91 modulation.[3][4] Its high affinity and selectivity for the human receptor make it a critical compound for preclinical research and drug development.

Quantitative Data

The following tables summarize the key quantitative parameters defining the antagonist activity of NF-56-EJ40.

Table 1: Binding Affinity of NF-56-EJ40

| Parameter | Receptor | Value (nM) | Reference |

| Ki | Human GPR91 | 33 | [3] |

| Ki | Humanized Rat GPR91 | 17.4 | [3] |

Table 2: Functional Antagonist Activity of NF-56-EJ40

| Parameter | Assay | Value (nM) | Reference |

| IC50 | GTPγS Binding Assay (human GPR91) | 25 | [3] |

Mechanism of Action

NF-56-EJ40 exerts its antagonist effect by binding to a deep hydrophobic pocket within the GPR91 receptor.[3] The acidic group of NF-56-EJ40 is coordinated by the hydroxyl groups of the conserved residues Tyrosine 83 (Y832.64) and Tyrosine 30 (Y301.39) on one side, and Arginine 281 (R2817.39) on the other.[3] An additional hydrogen bond is predicted to form between the conserved Glutamic acid 18 (E181.27) and the piperazine (B1678402) ring of NF-56-EJ40.[3]

The species selectivity of NF-56-EJ40, with high potency for human GPR91 and almost no activity towards the rat ortholog, is attributed to differences in key amino acid residues at the binding site. Specifically, residues K181.31 and K2697.32 in rat SUCNR1 are thought to cause steric hindrance, preventing the binding of NF-56-EJ40.[3]

GPR91 Signaling Pathways

GPR91 is coupled to both Gq and Gi G proteins, leading to the activation of distinct downstream signaling cascades.

Gq-Mediated Signaling Pathway

Activation of the Gq pathway by succinate leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The increase in cytosolic Ca2+ and DAG collectively activate Protein Kinase C (PKC), which phosphorylates downstream targets to elicit cellular responses.

Caption: GPR91 Gq-mediated signaling pathway.

Gi-Mediated Signaling Pathway

The Gi-mediated pathway involves the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8][9][10] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of its target proteins, including transcription factors like CREB, thereby modulating gene expression.[1][9][11]

Caption: GPR91 Gi-mediated signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of NF-56-EJ40 for GPR91. A tritiated version of the antagonist, [3H]NF-56-EJ40, would be the ideal radioligand.

Materials:

-

HEK293-T cells transiently expressing human GPR91 or humanized rat GPR91.

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]NF-56-EJ40 (specific activity ~50-80 Ci/mmol).

-

Non-labeled NF-56-EJ40 for determining non-specific binding.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest transfected HEK293-T cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet (membrane fraction) in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Binding Reaction: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [3H]NF-56-EJ40 (at a final concentration close to its Kd), 50 µL of competing ligand (a range of concentrations of non-labeled NF-56-EJ40), and 50 µL of membrane preparation (containing 10-20 µg of protein). For total binding, add 50 µL of assay buffer instead of the competing ligand. For non-specific binding, add a high concentration of non-labeled NF-56-EJ40 (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of NF-56-EJ40 to inhibit agonist-stimulated G protein activation.[12]

Materials:

-

Membranes from cells expressing GPR91 (as prepared for the radioligand binding assay).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

Succinate (agonist).

-

NF-56-EJ40.

-

Non-labeled GTPγS for non-specific binding determination.

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

-

Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of succinate (at its EC80 concentration), 25 µL of varying concentrations of NF-56-EJ40, and 25 µL of GPR91-expressing membranes (10-20 µg protein).

-

Pre-incubation: Incubate for 30 minutes at room temperature to allow the antagonist to bind.[13][14]

-

Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Detection (SPA format): Add 50 µL of SPA bead suspension. Incubate for a further 2 hours at room temperature to allow the beads to settle.

-

Counting: Count the plate in a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value of NF-56-EJ40 by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

In Vivo Atherosclerosis Model (ApoE-/- Mice)

This protocol describes the use of NF-56-EJ40 in a mouse model of atherosclerosis.

Animal Model:

-

Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis.[2][15][16][17][18]

Experimental Design:

-

Induction of Atherosclerosis: At 8 weeks of age, place ApoE-/- mice on a high-fat diet (HFD) for 12-16 weeks to induce atherosclerotic lesions.

-

Treatment Groups:

-

Vehicle control group (e.g., saline or appropriate vehicle for NF-56-EJ40).

-

NF-56-EJ40 treatment group.

-

-

Drug Administration: The exact dosage and route of administration for NF-56-EJ40 in this model are not yet firmly established in publicly available literature. A starting point for dose-ranging studies could be 1-10 mg/kg, administered daily via oral gavage or intraperitoneal injection for the duration of the HFD feeding or for a specified treatment period (e.g., the last 4-8 weeks).

-

Endpoint Analysis:

-

Atherosclerotic Lesion Analysis: At the end of the study, euthanize the mice and perfuse the vasculature. Dissect the aorta, stain with Oil Red O, and quantify the lesion area.

-

Histological Analysis: Embed the aortic root in OCT and prepare cryosections. Stain with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies for macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and collagen (e.g., Masson's trichrome) to assess plaque composition and stability.

-

Gene and Protein Expression: Analyze the expression of inflammatory markers (e.g., IL-1β, TNF-α) in the aorta or in peritoneal macrophages using qPCR or Western blotting.

-

In Vivo Ulcerative Colitis Model (DSS-Induced)

This protocol outlines the use of NF-56-EJ40 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[19][20][21]

Animal Model:

-

C57BL/6 mice are commonly used for this model.

Experimental Design:

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment Groups:

-

Control group (drinking water without DSS).

-

DSS + Vehicle group.

-

DSS + NF-56-EJ40 group.

-

-

Drug Administration: A study has used a co-culture system with a succinate inhibitor, suggesting a potential therapeutic effect. For an in vivo model, a starting dose of NF-56-EJ40 could be in the range of 1-10 mg/kg, administered daily by oral gavage or intraperitoneal injection, starting concurrently with or a few days prior to DSS administration.

-

Endpoint Analysis:

-

Clinical Assessment: Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

Colon Length: At the end of the experiment, measure the length of the colon as an indicator of inflammation.

-

Histological Analysis: Perform H&E staining on sections of the distal colon to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in colon tissue homogenates or serum using ELISA or qPCR.

-

Experimental Workflow Visualization

Caption: General experimental workflow for NF-56-EJ40.

Conclusion

This compound is a powerful and selective tool for probing the function of human GPR91. Its well-characterized binding affinity and functional antagonism, combined with its utility in various in vitro and in vivo models, make it an invaluable asset for researchers in academia and industry. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of NF-56-EJ40 in advancing our understanding of GPR91 biology and its therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. cusabio.com [cusabio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional nano-vector boost anti-atherosclerosis efficacy of berberine in Apoe(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocatechuic Acid Inhibits Vulnerable Atherosclerotic Lesion Progression in Older Apoe-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Atherosclerotic Action of Agmatine in ApoE-Knockout Mice [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. mpbio.com [mpbio.com]

- 21. Inhibitor of Differentiation-2 Protein Ameliorates DSS-Induced Ulcerative Colitis by Inhibiting NF-κB Activation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of NF-56-EJ40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of NF-56-EJ40, a potent and selective antagonist of the succinate (B1194679) receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91). This document outlines the compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

NF-56-EJ40 exerts its anti-inflammatory effects by selectively binding to and inhibiting SUCNR1.[1][2][3] Extracellular succinate, often elevated during inflammatory and ischemic conditions, activates SUCNR1, triggering a pro-inflammatory cascade. NF-56-EJ40 effectively blocks this interaction, thereby mitigating downstream inflammatory responses. The primary mechanism involves the interruption of the succinate/interleukin-1β (IL-1β) signaling axis.[3][4] By antagonizing SUCNR1, NF-56-EJ40 leads to a reduction in the production and transcriptional activity of Hypoxia-Inducible Factor-1α (Hif-1α), which in turn decreases the expression of the pro-inflammatory cytokine IL-1β in immune cells like macrophages and in endothelial cells.[4]

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency and selectivity of NF-56-EJ40 for the human SUCNR1.

| Parameter | Value | Species | Reference |

| IC50 | 25 nM | Human | [2][3] |

| Ki | 33 nM | Human | [2] |

| Ki | 17.4 nM | Humanized Rat | [2] |

| Rat SUCNR1 Activity | Almost no activity | Rat | [2] |

Signaling Pathway

The anti-inflammatory action of NF-56-EJ40 is centered on the inhibition of the succinate-induced pro-inflammatory pathway. The following diagram illustrates this signaling cascade.

Caption: The SUCNR1 signaling pathway and the inhibitory action of NF-56-EJ40.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anti-inflammatory effects of NF-56-EJ40.

Cell Culture and Treatments

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and human monocyte THP-1 cells differentiated into macrophages are commonly used.[4]

-

Culture Conditions: HUVECs are maintained in Endothelial Cell Medium (ECM) at 37°C with 5% CO2. THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) under the same conditions.[4]

-

Macrophage Differentiation: THP-1 cells are differentiated into M0 macrophages using 100 ng/ml of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours. Subsequent stimulation with lipopolysaccharide (LPS) (100 ng/ml for 24 hours) induces an M1 pro-inflammatory phenotype.[4]

-

NF-56-EJ40 Treatment: NF-56-EJ40 is dissolved in Dimethyl Sulfoxide (DMSO). An optimal concentration of 4 µM for 24 hours has been shown to be effective for inhibiting SUCNR1 without affecting cell viability in HUVECs and macrophages.[4]

-

Inflammatory Stimulation: Cells are often stimulated with LPS (100 ng/ml) and/or succinate (800 µM) to induce an inflammatory response.[4]

Experimental Workflow for Assessing Anti-Inflammatory Effects

The following diagram outlines a typical experimental workflow to evaluate the efficacy of NF-56-EJ40.

Caption: A generalized experimental workflow for studying the effects of NF-56-EJ40.

Specific Assay Protocols

-

Western Blot:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against SUCNR1 and Hif-1α.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected.

-

The concentration of IL-1β is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Real-Time Polymerase Chain Reaction (rt-PCR):

-

Total RNA is extracted from cells.

-

cDNA is synthesized from the RNA template.

-

Quantitative PCR is performed using primers specific for IL-1β and a housekeeping gene for normalization.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

-

Cell Viability Assay (CCK8):

-

Cells are seeded in a 96-well plate and treated with NF-56-EJ40.

-

Cell Counting Kit-8 (CCK8) solution is added to each well.

-

After incubation, the absorbance at 450 nm is measured to determine cell viability.[4]

-

-

Calcium Signal Assay:

-

Cells are serum-starved and then incubated with a calcium indicator dye (e.g., Fluo-4,AM).

-

Cells are pre-treated with NF-56-EJ40 or a vehicle.

-

Basal fluorescence is measured before stimulating with succinate or a SUCNR1 agonist.

-

The change in fluorescence, indicating intracellular calcium mobilization, is continuously measured.[5]

-

-

cAMP Assay:

-

Cells are serum-starved and then incubated with NF-56-EJ40.

-

Forskolin is added to stimulate cAMP production.

-

Cell lysates are collected, and cAMP levels are measured using a competitive ELISA kit.[5]

-

Conclusion

NF-56-EJ40 is a valuable research tool for investigating the role of the succinate/SUCNR1 signaling pathway in inflammation. Its high potency and selectivity for human SUCNR1 make it a promising candidate for further investigation in the context of inflammatory diseases such as atherosclerosis and ulcerative colitis.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting SUCNR1.

References

- 1. NF-56-EJ40 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NF-56-EJ40 | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

The Role of NF-56-EJ40 Hydrochloride in Succinate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that modulates a variety of physiological and pathological processes, including inflammation, angiogenesis, and metabolic regulation.[1][2] These extracellular signaling functions are primarily mediated through the G protein-coupled receptor, SUCNR1 (also known as GPR91).[3] NF-56-EJ40 hydrochloride is a potent, high-affinity, and highly selective antagonist of human SUCNR1.[4][5][6] This technical guide provides an in-depth overview of the role of this compound in elucidating and modulating succinate signaling pathways. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in key assays, and visual representations of the involved signaling cascades and experimental workflows.

Introduction to Succinate Signaling and SUCNR1

Extracellular succinate acts as a signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation, where its levels are often elevated.[1][2] SUCNR1, the receptor for succinate, is expressed in various tissues and cell types, including the kidneys, liver, adipose tissue, heart, retina, and immune cells.[7] Upon activation by succinate, SUCNR1 couples to both Gq/11 and Gi/o G proteins, initiating distinct downstream signaling cascades.[8][9]

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]

-

Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

These signaling events ultimately influence a range of cellular responses, including cell migration, proliferation, and the production of pro-inflammatory cytokines.[7][9]

This compound: A Selective SUCNR1 Antagonist

This compound is a small molecule antagonist that has been instrumental in the study of SUCNR1 signaling. Its high potency and selectivity for the human receptor make it a valuable tool for in vitro and in vivo research.

Pharmacological Data

| Parameter | Value | Species Selectivity | Reference |

| IC50 | 25 nM | Human | [4][5][6] |

| Ki | 33 nM | Human | [4][5] |

| Ki (humanized rat) | 17.4 nM | Humanized Rat | [4][5] |

| Activity in Rat | Almost no activity | Rat | [4][5] |

Mechanism of Action

NF-56-EJ40 binds to a deep hydrophobic pocket within the SUCNR1 receptor.[4][10] Its acidic group is coordinated by the hydroxyl groups of conserved residues Y83 and Y30 on one side, and R281 on the other.[4] An additional hydrogen bond is predicted to form between the piperazine (B1678402) ring of NF-56-EJ40 and the conserved residue E18.[4] This binding competitively inhibits the binding of succinate, thereby blocking the initiation of downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate succinate signaling.

In Vitro Assays

This assay measures changes in intracellular calcium concentration following SUCNR1 activation and its inhibition by NF-56-EJ40.

Materials:

-

Cells expressing SUCNR1 (e.g., HEK293-SUCNR1, THP-1 macrophages)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

This compound

-

Succinate

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add assay buffer containing different concentrations of this compound to the respective wells. Incubate for 15-30 minutes at 37°C.

-

Signal Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of succinate to achieve the desired final concentration (e.g., EC80).

-

Immediately begin recording the fluorescence intensity over time.

-

-

Controls: Include wells with cells treated with ionomycin (to induce maximal calcium influx) and EGTA (to chelate extracellular calcium) as positive and negative controls, respectively.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response of the positive control. Plot the normalized response against the concentration of NF-56-EJ40 to determine the IC50 value.

This assay quantifies the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels mediated by SUCNR1 activation.

Materials:

-

Cells expressing SUCNR1

-

This compound

-

Succinate

-

Forskolin (B1673556) (to stimulate cAMP production)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., ELISA-based or HTRF-based)

-

Cell lysis buffer

Procedure:

-

Cell Stimulation:

-

Seed cells in a suitable culture plate.

-

Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

-

Add succinate and forskolin (e.g., 10 µM) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. IBMX (e.g., 100 µM) should be included to prevent cAMP degradation.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in each sample.

-

Data Analysis: Normalize the cAMP levels to the forskolin-only treated group. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of NF-56-EJ40 to determine its IC50.

This method assesses the effect of NF-56-EJ40 on succinate-induced phosphorylation of ERK1/2, a downstream target of SUCNR1 signaling.

Materials:

-

Cells expressing SUCNR1

-

This compound

-

Succinate

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture cells to near confluency and serum-starve overnight.

-

Pre-incubate cells with desired concentrations of this compound for 30 minutes.

-

Stimulate cells with succinate for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

Cell-Based Assays

This assay investigates the role of succinate signaling in macrophage polarization and its modulation by NF-56-EJ40.

Materials:

-

Primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., THP-1)

-

This compound

-

Succinate

-

Polarizing stimuli: LPS and IFN-γ (for M1 polarization), IL-4 and IL-13 (for M2 polarization)

-

RNA extraction kit and reagents for RT-qPCR

-

Flow cytometry antibodies for M1/M2 markers (e.g., CD86, CD206)

Procedure:

-

Macrophage Differentiation: Differentiate monocytes into macrophages using M-CSF.

-

Polarization and Treatment:

-

Culture the differentiated macrophages.

-

Pre-treat the cells with this compound for 1 hour.

-

Add succinate along with the appropriate polarizing stimuli (LPS/IFN-γ or IL-4/IL-13).

-

Incubate for 24-48 hours.

-

-

Analysis:

-

RT-qPCR: Extract RNA and perform RT-qPCR to analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) marker genes.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

-

This assay assesses the effect of NF-56-EJ40 on succinate-induced migration of human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

This compound

-

Succinate

-

Transwell inserts (8 µm pore size)

-

Endothelial cell growth medium (serum-free for assay)

-

Calcein AM or other cell staining dye

Procedure:

-

Cell Preparation: Culture HUVECs and serum-starve them for 4-6 hours before the assay.

-

Assay Setup:

-

Place Transwell inserts into a 24-well plate.

-

In the lower chamber, add serum-free medium containing succinate as a chemoattractant. Include wells with and without NF-56-EJ40.

-

In the upper chamber (the insert), seed the serum-starved HUVECs in serum-free medium.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

-

Quantification:

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the insert with a suitable dye (e.g., crystal violet or Calcein AM).

-

Elute the dye and measure the absorbance or fluorescence, or count the cells under a microscope.

-

In Vivo Experiment: Atherosclerosis Mouse Model

This protocol describes the use of NF-56-EJ40 in a mouse model to study the role of succinate signaling in atherosclerosis.

Materials:

-

Atherosclerosis-prone mice (e.g., ApoE-/- or LDLR-/- mice)

-

High-fat diet

-

This compound

-

Vehicle control (e.g., saline or DMSO/PEG solution)

-

Succinate (optional, for exogenous administration)

Procedure:

-

Animal Model:

-

Use male ApoE-/- mice (8-12 weeks old).

-

Feed the mice a high-fat diet to induce atherosclerosis.

-

-

Treatment:

-

Divide the mice into treatment groups: vehicle control, NF-56-EJ40, succinate (optional), and succinate + NF-56-EJ40.

-

Administer NF-56-EJ40 via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.

-

-

Monitoring: Monitor the health and body weight of the mice throughout the study.

-

Endpoint Analysis:

-

After the treatment period (e.g., 8-12 weeks), euthanize the mice and collect blood and tissues.

-

Atherosclerotic Plaque Analysis: Perfuse the aorta, dissect it, and stain with Oil Red O to visualize and quantify the atherosclerotic lesions.

-

Immunohistochemistry: Perform immunohistochemical analysis of the aortic root sections to examine the infiltration of immune cells (e.g., macrophages) and the expression of inflammatory markers.

-

Gene Expression Analysis: Extract RNA from the aorta or other relevant tissues to analyze the expression of genes related to inflammation and lipid metabolism by RT-qPCR.

-

Signaling Pathways and Experimental Workflows

SUCNR1 Signaling Pathway

References

- 1. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. SUCNR1 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NF-56-EJ40 | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 7. uniprot.org [uniprot.org]

- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Investigation of the Succinate Receptor 1 (SUCNR1) with the Selective Antagonist NF-56-EJ40 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the succinate (B1194679) receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR), and the use of NF-56-EJ40 hydrochloride as a potent and selective antagonist for its study. This document details the receptor's signaling pathways, presents quantitative data on ligand interactions, and offers detailed experimental protocols for researchers investigating this critical metabolic sensor.

Introduction to SUCNR1 (GPR91)

Succinate receptor 1, also known as G protein-coupled receptor 91 (GPR91), is a Class A GPCR that is endogenously activated by the Krebs cycle intermediate, succinate.[1][2] Under normal physiological conditions, intracellular succinate concentrations are high, while extracellular levels are low. However, in contexts of metabolic stress such as ischemia, hypoxia, or inflammation, succinate can be released into the extracellular space where it acts as a signaling molecule, or "metabokine," by activating SUCNR1.[3]

SUCNR1 is expressed in various tissues, including the kidneys, liver, heart, retina, adipose tissue, and on numerous immune cells like macrophages and dendritic cells.[2] Its activation is linked to a wide array of physiological and pathophysiological processes, including inflammation, immune response modulation, blood pressure regulation, glucose homeostasis, and retinal angiogenesis.[1][2] Consequently, SUCNR1 has emerged as a promising therapeutic target for conditions such as hypertension, diabetes, fatty liver disease, and various inflammatory disorders.[1][2]

This compound: A Selective SUCNR1 Antagonist

This compound is a potent, high-affinity, and highly selective antagonist of human SUCNR1.[4][5][6][7][8] Its remarkable species selectivity, with high potency for the human receptor but virtually no activity at the rat ortholog, makes it an invaluable tool for delineating the specific functions of human SUCNR1.[4][6] This selectivity is attributed to key amino acid differences in the ligand-binding pocket between the species.[4][6] The compound has been instrumental in studying the role of the succinate-SUCNR1 axis in inflammatory conditions like atherosclerosis and ulcerative colitis.[9][10]

Data Presentation: Ligand-Receptor Interactions

The following tables summarize the quantitative data for the binding and functional potency of the endogenous agonist (Succinate), a synthetic agonist (cis-Epoxysuccinic acid), and the antagonist NF-56-EJ40 at the SUCNR1 receptor.

Table 1: Agonist Potency at SUCNR1

| Compound | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Succinate | Human SUCNR1 | Functional (Gi) | EC₅₀ | 17 - 56 | [11] |

| cis-Epoxysuccinic acid | Human SUCNR1 | Functional (cAMP) | EC₅₀ | 2.7 | [11][12] |

EC₅₀ (Half maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Antagonist Profile of this compound

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| NF-56-EJ40 HCl | Human SUCNR1 | Functional | IC₅₀ | 25 | [4][5][7][13] |

| NF-56-EJ40 HCl | Human SUCNR1 | Binding | Kᵢ | 33 | [4][5][7][13] |

| NF-56-EJ40 HCl | Humanized Rat SUCNR1 | Binding | Kᵢ | 17.4 | [4][5][6] |

| NF-56-EJ40 HCl | Rat SUCNR1 | Binding | Activity | Almost None | [4][6] |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process or response by 50%. Kᵢ (Inhibition constant) is an indication of the binding affinity of an inhibitor.

SUCNR1 Signaling Pathways

SUCNR1 is coupled to both Gαᵢ and Gαq protein families, leading to the activation of distinct downstream signaling cascades.[2][14] The specific pathway engaged can be cell-type and context-dependent.[3][15]

-

Gαᵢ Pathway: Upon activation, the Gαᵢ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[14][16]

-

Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[15]

-

Other Pathways: Downstream of G-protein activation, SUCNR1 signaling has been shown to activate the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[14]

Caption: SUCNR1 dual signaling pathways via Gαi and Gαq proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of SUCNR1 and its antagonists. Below are representative protocols for key assays.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., NF-56-EJ40) by measuring its ability to displace a radiolabeled ligand from the SUCNR1 receptor.

Materials:

-

HEK293 cells stably expressing human SUCNR1.

-

Cell membrane preparation from the above cells.

-

Radioligand (e.g., ³H-succinate or a suitable radiolabeled antagonist).

-

Test Compound: this compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Non-specific binding control: High concentration of unlabeled succinate (e.g., 1 mM).

-

Scintillation fluid and vials; Microplate scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the cell membrane preparation (typically 10-50 µg protein/well), the radioligand at a concentration near its Kₔ, and varying concentrations of NF-56-EJ40.

-

For total binding wells, add only buffer, membranes, and radioligand.

-

For non-specific binding wells, add buffer, membranes, radioligand, and a saturating concentration of unlabeled succinate.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total and experimental counts.

-

Plot the percentage of specific binding against the log concentration of NF-56-EJ40 to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of NF-56-EJ40 to antagonize the agonist-induced, Gαᵢ-mediated inhibition of cAMP production.[17]

Materials:

-

CHO or HEK293 cells expressing human SUCNR1.

-

Assay Buffer (e.g., HBSS).

-

Adenylyl cyclase stimulator: Forskolin.

-

Phosphodiesterase inhibitor: IBMX (e.g., 250 µM).[17]

-

SUCNR1 agonist: Succinate or cis-epoxysuccinate (cES).[17]

-

Test Antagonist: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate cells in a 96-well or 384-well plate and grow to confluence.

-

Starve cells in serum-free media for 4 hours prior to the assay.[17]

-

Pre-treat the cells with varying concentrations of NF-56-EJ40 (or vehicle) for 30 minutes in assay buffer containing IBMX.[17]

-

Add the SUCNR1 agonist (e.g., cES at its EC₈₀ concentration) to the wells.

-

Immediately add Forskolin (e.g., 3 µM) to all wells to stimulate cAMP production.[17]

-

Incubate for 10-15 minutes at 37°C.[17]

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Plot the cAMP levels against the log concentration of NF-56-EJ40 to determine its IC₅₀ for the functional inhibition of the Gαᵢ pathway.

Functional Assay: Calcium Mobilization

This assay measures the ability of NF-56-EJ40 to block the agonist-induced, Gαq-mediated release of intracellular calcium.[17]

Materials:

-

HEK293 cells expressing human SUCNR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

SUCNR1 agonist: Succinate.

-

Test Antagonist: this compound.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and monitor the baseline fluorescence.

-

Pre-incubate the cells with varying concentrations of NF-56-EJ40 (or vehicle) for 15-30 minutes.

-

Add a pre-determined concentration of succinate (e.g., EC₈₀) and immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence signal corresponds to the maximum intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of NF-56-EJ40 to generate an inhibition curve and calculate the IC₅₀.

Caption: Workflow for characterizing a novel SUCNR1 antagonist.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist for human SUCNR1. Its unique species selectivity provides a powerful advantage for researchers aiming to dissect the receptor's role in human physiology and disease. The data and protocols outlined in this guide offer a robust framework for scientists in academic and industrial settings to investigate the SUCNR1-succinate signaling axis. The continued use of such precise pharmacological tools will be essential in validating SUCNR1 as a therapeutic target and in the development of novel medicines for a range of metabolic and inflammatory diseases.

References

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | GHSR | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NF-56-EJ40 - Immunomart [immunomart.com]

- 8. NF-56-EJ40 | SUCNR1 (GPR91) Antagonist | AmBeed.com [ambeed.com]

- 9. NF-56-EJ40 - Wikipedia [en.wikipedia.org]

- 10. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. NF-56-EJ40 | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 14. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

The Discovery and Development of NF-56-EJ40 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF-56-EJ40 hydrochloride is a potent, selective, and species-specific antagonist of the human succinate (B1194679) receptor 1 (SUCNR1), a G-protein coupled receptor implicated in a variety of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development. The document details the binding affinity and functional activity of the compound, the signaling pathways it modulates, and the experimental protocols utilized for its characterization.

Introduction

Succinate, a key intermediate in the citric acid cycle, is also an important extracellular signaling molecule that activates the G-protein coupled receptor SUCNR1 (also known as GPR91).[1] Activation of SUCNR1 has been linked to various physiological and pathophysiological processes, including inflammation, immune responses, and metabolic regulation.[1] Consequently, SUCNR1 has emerged as a promising therapeutic target for a range of conditions such as atherosclerosis and ulcerative colitis.[1] The development of selective antagonists for SUCNR1 is crucial for elucidating its biological functions and for the potential treatment of associated diseases. This compound was identified as a potent and highly selective antagonist for human SUCNR1, exhibiting significant species selectivity with minimal activity at the rat ortholog.[2][3] This remarkable selectivity has made NF-56-EJ40 a valuable tool for investigating the specific roles of human SUCNR1.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid hydrochloride |

| Molecular Formula | C₂₇H₃₀ClN₃O₃ |

| Molecular Weight | 443.54 g/mol (free base)[4] |

| CAS Number | 2380230-73-7 (free base)[4] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis of structurally related compounds, such as 2-arylsulfanyl-phenyl piperazinyl acetic acids and 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids, has been described in the literature, suggesting that the synthesis of NF-56-EJ40 likely involves multi-step organic synthesis methodologies.[5][6]

Pharmacological Profile

Binding Affinity

This compound demonstrates high affinity for the human SUCNR1. Its binding affinity has been characterized using radioligand binding assays.

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human SUCNR1 | Radioligand Binding | Kᵢ | 33 | [2][7] |

| Human SUCNR1 | Functional Assay | IC₅₀ | 25 | [2][7] |

| Rat SUCNR1 | Radioligand Binding | Activity | Almost no activity | [2][7] |

| Humanized Rat SUCNR1 | Radioligand Binding | Kᵢ | 17.4 | [2][7] |

Species Selectivity

A key feature of NF-56-EJ40 is its remarkable species selectivity. It is a potent antagonist of human SUCNR1 but exhibits almost no activity towards the rat SUCNR1.[2][7] This selectivity has been attributed to specific amino acid differences between the human and rat receptors. Structural studies have revealed the basis for this selectivity, and a "humanized" rat SUCNR1, engineered to contain key human residues, shows restored high-affinity binding to NF-56-EJ40.[2][7]

Mechanism of Action and Signaling Pathways

SUCNR1 is a G-protein coupled receptor that couples to both Gαi and Gαq proteins.[8] Activation of these pathways leads to downstream signaling cascades that regulate various cellular functions. NF-56-EJ40 acts as an antagonist, blocking the binding of succinate and thereby inhibiting these downstream signaling events.

SUCNR1 Signaling Pathway

The following diagram illustrates the downstream signaling pathways of SUCNR1 that are inhibited by NF-56-EJ40.

Caption: SUCNR1 Signaling Pathway and Inhibition by NF-56-EJ40.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a radioligand binding assay to determine the affinity of a test compound like NF-56-EJ40 for SUCNR1.

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing human SUCNR1).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a known concentration of a suitable radioligand for SUCNR1 (e.g., [³H]-succinate).

-

Add varying concentrations of the unlabeled test compound (NF-56-EJ40).

-

For determining non-specific binding, add a high concentration of a known non-radiolabeled SUCNR1 ligand.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-